molecular formula C9H8Cl2 B1355450 3-(2,5-Dichlorophenyl)-1-propene CAS No. 93794-95-7

3-(2,5-Dichlorophenyl)-1-propene

Cat. No.: B1355450
CAS No.: 93794-95-7
M. Wt: 187.06 g/mol
InChI Key: LLNBHZNPNOVICV-UHFFFAOYSA-N
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Description

3-(2,5-Dichlorophenyl)-1-propene is an organic compound characterized by the presence of a propene group attached to a 2,5-dichlorophenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2,5-Dichlorophenyl)-1-propene typically involves the reaction of 2,5-dichlorobenzaldehyde with a suitable alkene under specific conditions. One common method is the Wittig reaction, where 2,5-dichlorobenzaldehyde reacts with a phosphonium ylide to form the desired product. The reaction conditions often include the use of a strong base such as sodium hydride or potassium tert-butoxide, and the reaction is carried out in an inert atmosphere to prevent oxidation.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale Wittig reactions or other coupling reactions that can efficiently produce the compound in high yields. The choice of method depends on factors such as cost, availability of starting materials, and desired purity of the final product.

Chemical Reactions Analysis

Types of Reactions

3-(2,5-Dichlorophenyl)-1-propene can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding epoxides or other oxygenated derivatives.

    Reduction: Reduction reactions can convert the double bond into a single bond, forming 3-(2,5-dichlorophenyl)propane.

    Substitution: The chlorine atoms on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include m-chloroperbenzoic acid (m-CPBA) for epoxidation.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is a typical method for reducing the double bond.

    Substitution: Nucleophiles such as sodium methoxide or potassium thiolate can be used for substitution reactions.

Major Products Formed

    Oxidation: Epoxides or hydroxylated derivatives.

    Reduction: 3-(2,5-Dichlorophenyl)propane.

    Substitution: Various substituted phenyl derivatives depending on the nucleophile used.

Scientific Research Applications

3-(2,5-Dichlorophenyl)-1-propene has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development due to its unique chemical structure.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-(2,5-Dichlorophenyl)-1-propene depends on its specific application. In biological systems, it may interact with cellular targets such as enzymes or receptors, leading to various biological effects. The exact molecular targets and pathways involved are subjects of ongoing research.

Comparison with Similar Compounds

Similar Compounds

  • 3-(2,4-Dichlorophenyl)-1-propene
  • 3-(3,5-Dichlorophenyl)-1-propene
  • 3-(2,6-Dichlorophenyl)-1-propene

Uniqueness

3-(2,5-Dichlorophenyl)-1-propene is unique due to the specific positioning of the chlorine atoms on the phenyl ring, which can influence its chemical reactivity and biological activity. Compared to other dichlorophenyl propene derivatives, it may exhibit different physical and chemical properties, making it suitable for specific applications.

Properties

IUPAC Name

1,4-dichloro-2-prop-2-enylbenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8Cl2/c1-2-3-7-6-8(10)4-5-9(7)11/h2,4-6H,1,3H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LLNBHZNPNOVICV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCC1=C(C=CC(=C1)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8Cl2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70555991
Record name 1,4-Dichloro-2-(prop-2-en-1-yl)benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70555991
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

187.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

93794-95-7
Record name 1,4-Dichloro-2-(prop-2-en-1-yl)benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70555991
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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